(1S,2R,6R,7R)-tricyclo[5.2.1.02,6]deca-3,8-diene
Description
Structure
2D Structure
Properties
CAS No. |
1755-01-7 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
(1S,2R,6R,7R)-tricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2/t7-,8+,9-,10-/m1/s1 |
InChI Key |
HECLRDQVFMWTQS-UTINFBMNSA-N |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@@H]3C[C@H]2C=C3 |
Canonical SMILES |
C1C=CC2C1C3CC2C=C3 |
boiling_point |
342 °F at 760 mmHg (NTP, 1992) 172 °C 342 °F |
Color/Form |
Colorless crystalline solid [Note: A liquid above 90 degrees F] |
density |
0.978 at 68 °F (USCG, 1999) - Less dense than water; will float 0.9302 g/cu cm at 35 °C Bulk density = 8.2 lb/gal at 60 °F Liquid density: 0.978 at 20 °C 0.98 g/cm³ Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01 0.98 0.98 (Liquid at 95 °F) |
flash_point |
90 °F (NTP, 1992) 32 °C 24 °C (75 °F) 90 °F (32 °C) (Open cup) 32Â °C o.c. 90 °F (open cup) (oc) 90 °F |
melting_point |
92.5 °F (NTP, 1992) 32.9 °C 32-34Â °C 92.5 °F 90 °F |
Other CAS No. |
1755-01-7 |
physical_description |
Dicyclopentadiene appears as a liquid with an acrid odor. Flash point 90 °F. The vapors are irritating to the eyes and respiratory system. Subject to polymerization if subjected to heat for prolonged periods or if contaminated. If the polymerization takes place inside a container, the container may violently rupture. Insoluble in water. Density 8.2 lb / gal. Used in paints, varnishes, as an intermediate in insecticides, as a flame retardant in plastics. Liquid; NKRA Colorless, crystalline solid with a disagreeable, camphor-like odor; Note: A liquid above 90 degrees F; [NIOSH] COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. A liquid with an acrid odor. Colorless, crystalline solid with a disagreeable, camphor-like odor. [Note: A liquid above 90 °F.] |
Related CAS |
25038-78-2 |
solubility |
Insoluble (NTP, 1992) In water, 0.020 g/L at 25 °C Very soluble in ethyl ether, ethanol Readily sol in acetone, dichloromethane, ethyl acetate, n-hexane, and toluene. Solubility in water, g/100ml at 25Â °C: 0.002 0.02% |
Synonyms |
dicyclopentadiene |
vapor_density |
4.55 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 4.55 (Air = 1) Relative vapor density (air = 1): 4.6-4.7 4.55 |
vapor_pressure |
10 mmHg at 117.7 °F (NTP, 1992) 2.3 [mmHg] Vapor pressure: 1.40 mm Hg at 20 °C 2.30 mm Hg at 25 °C /Extrapolated from a measured range of 33 °C and higher/ Vapor pressure, Pa at 20Â °C: 180 1.4 mmHg |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways Involving Endo Dicyclopentadiene
Formation and Isomerization Pathways of Dicyclopentadiene (B1670491)
Dicyclopentadiene (DCPD) exists as two stereoisomers: endo-DCPD and exo-DCPD. nih.gov The formation and interconversion of these isomers are governed by specific reaction conditions and catalytic influences.
Diels-Alder Dimerization of Cyclopentadiene (B3395910) to endo-Dicyclopentadiene
The primary route to endo-dicyclopentadiene is the spontaneous Diels-Alder dimerization of cyclopentadiene. nih.gov This reaction is highly stereoselective, favoring the formation of the endo isomer.
The dimerization of cyclopentadiene is a classic example of a reaction under kinetic and thermodynamic control. scribd.commasterorganicchemistry.com At lower temperatures, the reaction is under kinetic control, and the endo isomer is the major product due to a lower activation energy for its formation. masterorganicchemistry.com The endo product is formed faster, even though it is sterically more hindered. masterorganicchemistry.com For instance, the dimerization of neat cyclopentadiene at room temperature over 24 hours results in approximately 50% conversion, with the endo isomer being formed in a ratio greater than 99:1. wikipedia.org
However, the exo isomer is thermodynamically more stable than the endo isomer by about 0.7 kcal/mol. wikipedia.orgnih.gov At elevated temperatures, the Diels-Alder reaction becomes reversible, allowing the less stable endo adduct to revert to cyclopentadiene monomers. masterorganicchemistry.com This equilibrium allows for the eventual formation of the more stable exo isomer, which is favored under thermodynamic control. scribd.com Heating a solution of cyclopentadiene at 200°C for about two days yields an endo:exo ratio of 4:1. masterorganicchemistry.com
| Condition | Control Type | Major Product | endo:exo Ratio (approximate) |
|---|---|---|---|
| Low Temperature (e.g., 23°C) | Kinetic | endo-Dicyclopentadiene | >99:1 wikipedia.org |
| High Temperature (e.g., 200°C, prolonged) | Thermodynamic | exo-Dicyclopentadiene (B1634043) | 4:1 masterorganicchemistry.com |
The preference for the endo product in the Diels-Alder dimerization of cyclopentadiene is explained by the concept of secondary orbital interactions. researchgate.net According to Frontier Molecular Orbital (FMO) theory, in the endo transition state, in addition to the primary (bonding) interactions between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile, there are stabilizing secondary interactions between the p-orbitals of the diene and the unsaturated groups of the dienophile. masterorganicchemistry.comnih.gov These interactions, though weaker than the primary bonding interactions, lower the energy of the endo transition state relative to the exo transition state, where such interactions are absent. masterorganicchemistry.com This stabilization of the endo transition state leads to a lower activation energy and, consequently, a faster rate of formation. researchgate.net
The stereoselectivity of the Diels-Alder dimerization of cyclopentadiene can be further influenced by catalysts. Lewis acids, such as aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), and zinc chloride (ZnCl₂), are known to accelerate the rate of Diels-Alder reactions. libretexts.orgacs.org This acceleration is achieved by the Lewis acid coordinating to the dienophile, which lowers the energy of its LUMO. masterorganicchemistry.com
This lowering of the LUMO energy strengthens the secondary orbital interactions in the endo transition state, leading to a greater stabilization energy and an increased preference for the endo product. masterorganicchemistry.com For example, the uncatalyzed reaction of cyclopentadiene with methyl acrylate (B77674) gives an endo:exo ratio of 82:12, while the same reaction catalyzed by AlCl₃·Et₂O results in a 99:1 endo:exo mixture. libretexts.org More recent studies have explored the use of supramolecular catalysts, such as cucurbit semanticscholar.orguril, which can encapsulate the reactants and significantly accelerate the endo dimerization. researchgate.netacs.orgchemrxiv.org
Isomerization of endo-Dicyclopentadiene to exo-Dicyclopentadiene
The thermodynamically more stable exo-dicyclopentadiene can be obtained by the isomerization of the kinetically favored endo-dicyclopentadiene. This process is typically facilitated by catalysts.
Catalytic Isomerization Studies (e.g., Zeolites, Metal-Organic Frameworks)
Various solid acid catalysts have been investigated for the liquid-phase isomerization of endo-DCPD to exo-DCPD.
Zeolites: Acidic zeolites have shown promise in promoting this isomerization. Studies have found that the catalytic activity of different zeolites follows the order: Hβ > HY > HUSY > HZSM-5 ≈ H-mordenite. researchgate.net The larger, three-dimensional channels of Beta and Y-type zeolites contribute to their higher activity. researchgate.net However, strong acidity can lead to coke formation and deactivation, particularly with HY zeolites. researchgate.net To address this, modifications such as using Pt/HY catalysts have been explored, which can enhance stability and achieve high conversion and selectivity. nih.gov For instance, a Pt/HY catalyst demonstrated 97% endo-tetrahydrodicyclopentadiene (B1210996) (endo-THDCPD) conversion and 96% selectivity for exo-THDCPD with no deactivation after 100 hours. nih.govacs.org Other studies have investigated the use of LaY zeolite and H-USY zeolites, with the latter showing good activity and selectivity for the isomerization of endo-THDCPD. researchgate.netresearchgate.net
Metal-Organic Frameworks (MOFs): MOFs have emerged as effective catalysts for the isomerization of endo-DCPD to exo-DCPD, often under solvent-free conditions. acs.orgresearchgate.netx-mol.com The catalytic activity is dependent on the nature of the metal center in the MOF. kstudy.com For example, MIL-100(Fe) has demonstrated high catalytic activity due to a greater number of acid sites. kstudy.com UiO-66 and its derivatives have also been used, achieving high conversion and yield of exo-DCPD under optimized conditions. researchgate.netx-mol.com The porous structure and tunable acidity of MOFs make them promising catalysts for this transformation. mdpi.com
| Catalyst | Substrate | Conversion (%) | Selectivity for exo-isomer (%) | Reference |
|---|---|---|---|---|
| Pt/HY | endo-THDCPD | 97 | 96 | nih.govacs.org |
| HY | endo-THDCPD | 90 | 95 | researchgate.net |
| MIL-100(Fe) | endo-DCPD | High activity reported | kstudy.com | |
| UiO-66-vac | endo-DCPD | High yield and conversion reported | researchgate.netx-mol.com |
Thermal Isomerization Processes
The thermal behavior of endo-dicyclopentadiene is characterized by a reversible retro-Diels-Alder reaction and isomerization to its more thermodynamically stable exo-isomer. wikipedia.org Above 150 °C, endo-DCPD undergoes a retro-Diels-Alder reaction to yield cyclopentadiene monomer. wikipedia.org This process is reversible, and upon cooling, cyclopentadiene dimerizes to reform dicyclopentadiene, with the endo isomer being the kinetically favored product. wikipedia.org
Prolonged heating, however, promotes the isomerization of the endo-isomer to the exo-isomer. wikipedia.orgresearchgate.net The exo-isomer is thermodynamically more stable than the endo-isomer by approximately 0.7 kcal/mol. wikipedia.org This thermal isomerization can be influenced by temperature and pressure, with elevated conditions favoring the formation of the exo-isomer. researchgate.net Studies using deuterium-labeled endo-dicyclopentadiene have shown that the thermal interconversion to the exo-isomer proceeds primarily through a cycloelimination-cycloaddition sequence involving kinetically free cyclopentadiene, as evidenced by the scrambling of the deuterium (B1214612) label in the resulting exo-product. sci-hub.se
Beyond simple thermal treatment, the isomerization of endo-DCPD to its exo-counterpart can be catalyzed by acidic zeolites such as Hβ, HY, HUSY, and HZSM-5. researchgate.netresearchgate.net The catalytic activity is dependent on the zeolite's structure, with larger three-dimensional channels, as found in Hβ and Y-type zeolites, exhibiting higher activity. researchgate.net The reaction is believed to occur within the inner channels of the zeolite. researchgate.net Metal-Organic Frameworks (MOFs) like UiO-66 have also been demonstrated as effective catalysts for this isomerization in a solvent-free environment. researchgate.net
Derivatization and Functionalization Strategies of endo-Dicyclopentadiene
The unique structure of endo-dicyclopentadiene, with its two distinct olefinic sites, allows for a range of derivatization and functionalization strategies, enabling the synthesis of a wide array of valuable compounds.
Selective Metallation and Electrophilic Quenching Reactions
While direct, highly selective metallation of the unactivated C-H bonds of endo-dicyclopentadiene followed by electrophilic quenching is not extensively detailed in the provided context, the reactivity of related bicyclic systems offers insights. Generally, metal catalysts tend to coordinate to the less sterically hindered exo face of bicyclic alkenes, which would favor exo-selective functionalization. beilstein-journals.org The reactivity of the two double bonds in dicyclopentadiene is distinct; the norbornene double bond is more strained and generally more reactive towards electrophilic attack and metallation compared to the cyclopentene (B43876) double bond. illinois.edumdpi.com For instance, in reactions with platinum(II) complexes, the initial attack occurs at the more strained norbornene double bond. uwindsor.ca
Esterification with Carboxylic Acids via Carbonium Ion Intermediates
The esterification of endo-dicyclopentadiene with carboxylic acids can be achieved using solid acid catalysts, such as Amberlyst resins. rsc.orgrsc.org This reaction provides a pathway to new functional monomers. rsc.orgrsc.org
The proposed mechanism for the acid-catalyzed esterification of dicyclopentadiene involves the formation of a dicyclopentadienyl carbonium ion as a key transition state. rsc.org The reaction is initiated by the protonation of the norbornene double bond by the solid acid catalyst. rsc.org This carbonium ion can then react with water present in the system to form a hydroxylated intermediate, dicyclopentadienol (DCPD-OH). rsc.orgrsc.org This alcohol intermediate has been identified and its role confirmed in the reaction pathway. rsc.org The subsequent esterification of DCPD-OH with the carboxylic acid proceeds via a conventional Fischer esterification mechanism to yield the final ester product. rsc.org
Table 1: Proposed Reaction Steps in the Esterification of endo-DCPD
| Step | Description |
| 1. Protonation | The solid acid catalyst donates a proton to the norbornene double bond of endo-DCPD. |
| 2. Carbonium Ion Formation | A dicyclopentadienyl carbonium ion is formed as a transient intermediate. |
| 3. Nucleophilic Attack by Water | Water attacks the carbonium ion to form a hydroxylated intermediate (DCPD-OH). |
| 4. Fischer Esterification | The DCPD-OH intermediate undergoes esterification with the carboxylic acid. |
This table outlines the proposed key mechanistic steps for the acid-catalyzed esterification of endo-dicyclopentadiene.
In the acid-catalyzed esterification, the norbornene double bond is significantly more reactive than the cyclopentene double bond. illinois.edursc.org The initial protonation and subsequent formation of the carbonium ion occur preferentially at the strained norbornene moiety. rsc.org This high degree of regioselectivity is a common feature in the chemistry of dicyclopentadiene, where the strained norbornene ring system readily undergoes reactions that relieve this strain. illinois.edumdpi.com The higher reactivity of the norbornene double bond is also observed in other addition reactions, such as ring-opening metathesis polymerization (ROMP), where catalysts selectively attack this site. illinois.edu
Epoxidation and Other Olefin Addition Reactions
The olefinic double bonds in endo-dicyclopentadiene are susceptible to various addition reactions, including epoxidation. researchgate.netethz.chgoogle.com The epoxidation can be carried out using peroxides or peracids, often without the need for a catalyst, to convert the double bonds into oxirane groups. google.com The regioselectivity of these reactions again favors the more strained norbornene double bond. researchgate.net The resulting epoxidized dicyclopentadiene derivatives are valuable intermediates in the synthesis of various polymers and resins. google.com
Other addition reactions to the double bonds of dicyclopentadiene have also been explored. For instance, the addition of alcohols and phenols to the norbornene double bond can be achieved, further expanding the range of accessible derivatives. acs.org
Advanced Polymerization Studies of Endo Dicyclopentadiene
Ring-Opening Metathesis Polymerization (ROMP) of endo-Dicyclopentadiene
The ring-opening metathesis polymerization (ROMP) of endo-dicyclopentadiene (endo-DCPD) is a significant process for producing polydicyclopentadiene (pDCPD), a thermoset polymer with high impact resistance and chemical corrosion resistance. ppor.az This polymerization proceeds by the selective opening of the highly strained norbornene ring, while the cyclopentene (B43876) ring remains intact. mit.edu The properties and microstructure of the resulting polymer are highly dependent on the catalytic system employed.
Catalytic Systems and Initiator Development in ROMP
The development of well-defined catalysts has been crucial in advancing the understanding and control of endo-DCPD ROMP. Different catalytic systems offer varying levels of control over the polymerization, influencing factors such as reaction rate, polymer stereochemistry, and the potential for cross-linking.
The first and second generation Grubbs' catalysts, which are ruthenium-based, are widely used initiators for the ROMP of endo-DCPD. Studies comparing these two generations of catalysts have revealed significant differences in their catalytic activity and the resulting polymer properties. ppor.azresearchgate.netacs.org
The reaction mechanisms also differ between the two catalyst systems. The ROMP initiated by the first-generation catalyst is well-described by a decelerating reaction mechanism. researchgate.netacs.org In contrast, the polymerization with the second-generation catalyst follows an autocatalytic reaction mechanism. researchgate.netacs.org For the fully cured pDCPD, polymers synthesized with the first-generation catalyst tend to have a higher cross-linking density and lower tensile toughness than those produced with the second-generation catalyst. acs.org
Table 1: Comparison of Grubbs' Catalysts in endo-DCPD ROMP
| Feature | First-Generation Grubbs' Catalyst | Second-Generation Grubbs' Catalyst |
|---|---|---|
| Catalytic Efficiency | Less efficient | More efficient ppor.azresearchgate.netacs.org |
| Reaction Rate | Slower | Faster researchgate.netacs.org |
| Reaction Mechanism | Decelerating reaction researchgate.netacs.org | Autocatalytic reaction researchgate.netacs.org |
| Cross-linking Density | Higher acs.org | Lower acs.org |
| Tensile Toughness | Lower acs.org | Higher acs.org |
Molybdenum (Mo) and tungsten (W)-based alkylidene initiators have been instrumental in achieving stereospecific ROMP of endo-DCPD, leading to polymers with controlled tacticity. mit.eduacs.orgosti.govacs.orgfigshare.comepa.gov These catalysts allow for the synthesis of linear poly(DCPD) with specific microstructures, such as cis,syndiotactic and cis,isotactic configurations. mit.edu
Tungsten-based MonoAryloxide Pyrrolide (MAP) initiators, with the general formula W(X)(CHCMe2Ph)(Me2Pyr)(OAr), can produce cis,syndiotactic-poly(DCPD). mit.eduosti.gov In these catalysts, X can be an arylimido, alkylimido, or oxo group. mit.eduosti.gov On the other hand, biphenolate alkylidene complexes of both molybdenum and tungsten, with the general formula M(NR)(CHCMe2Ph)(biphen), yield cis,isotactic-poly(DCPD). mit.eduacs.orgosti.govacs.orgfigshare.comepa.gov These stereospecific polymerizations are typically fast, with high monomer conversions achieved within seconds to minutes at room temperature in dichloromethane. mit.eduosti.govfigshare.com
The stereoregularity of the resulting polymers can be readily distinguished using 13C NMR spectroscopy. mit.eduosti.govfigshare.com Hydrogenation of these stereoregular polymers leads to crystalline hydrogenated poly(DCPD) (H-poly(DCPD)) with high melting points, around 270 °C for the syndiotactic form and 290 °C for the isotactic form. osti.govfigshare.com
Table 2: Stereospecific ROMP of endo-DCPD with Mo and W Catalysts
| Catalyst Type | General Formula | Resulting Polymer Tacticity |
|---|---|---|
| Tungsten MAP Initiators | W(X)(CHCMe2Ph)(Me2Pyr)(OAr) | cis,syndiotactic mit.eduosti.gov |
| Mo and W Biphenolate Complexes | M(NR)(CHCMe2Ph)(biphen) | cis,isotactic mit.eduacs.orgosti.govacs.orgfigshare.comepa.gov |
To address the issue of residual metal contamination in polymers, metal-free ROMP methods have been developed. wisc.edunih.govresearchgate.net These approaches often utilize organic photoredox mediators as an alternative to traditional transition metal-based initiators. wisc.edunih.gov
In one such system, a photoredox-mediated metal-free ROMP of endo-DCPD was achieved using an organic photoredox mediator. wisc.edu This method successfully produced linear poly(DCPD) and copolymers with norbornene. wisc.edunih.gov Subsequent cross-linking of the linear polymer can be achieved through thiol-ene chemistry, resulting in a completely metal-free cross-linked poly(DCPD). wisc.edunih.gov
The microstructure of polymers produced via photoredox-mediated metal-free ROMP has been investigated. For poly(endo-dicyclopentadiene), the cis olefin content was found to be 28%. wisc.edu The tacticity of the polymer was determined to be largely atactic, with an estimated 55% syndiotacticity. wisc.eduwisc.edu While this method offers a route to metal-free polymers, initial studies reported challenges with poor monomer conversions and uncontrolled molecular weights. researchgate.netrsc.org However, optimization of reaction conditions, such as temperature, has led to significant improvements in synthesizing linear poly(DCPD) with controlled molecular weights. rsc.org
Reaction Kinetics and Mechanistic Investigations in ROMP
Understanding the reaction kinetics and mechanism of endo-DCPD ROMP is crucial for controlling the polymerization process and the final properties of the material.
The curing kinetics of endo-DCPD ROMP have been extensively studied using techniques like differential scanning calorimetry (DSC). researchgate.netacs.orgcore.ac.ukresearchgate.net These studies provide valuable data on the heat of reaction, reaction rate, and fractional conversion (degree of cure).
The model-free isoconversional method is often employed to analyze the curing kinetics, as it can effectively model the reaction without assuming a specific reaction model. researchgate.netacs.orgcore.ac.uk This analysis has shown that the activation energy of the polymerization can vary significantly with the degree of cure. core.ac.uk For instance, with Grubbs' catalyst, the activation energy has been observed to increase substantially at higher degrees of cure (greater than 60%). core.ac.uk
The type and concentration of the catalyst have a profound impact on the curing kinetics. core.ac.uk As previously mentioned, the second-generation Grubbs' catalyst leads to a faster reaction and higher fractional conversion compared to the first-generation catalyst. researchgate.netacs.org The addition of comonomers, such as 5-ethylidene-2-norbornene (ENB), can also accelerate the ROMP of endo-DCPD when using Grubbs' catalysts. rsc.org
Autocatalytic and Decelerating Reaction Mechanisms
The ring-opening metathesis polymerization (ROMP) of endo-dicyclopentadiene (endo-DCPD) can exhibit distinct reaction kinetics, primarily categorized as either decelerating or autocatalytic, depending on the initiator system employed. acs.orgresearchgate.net Studies utilizing differential scanning calorimetry (DSC) to monitor the isothermal curing of endo-DCPD have revealed that the choice between first and second-generation Grubbs' catalysts fundamentally alters the polymerization pathway. acs.orgresearchgate.net
The polymerization initiated by first-generation Grubbs' catalysts is effectively described by a decelerating reaction mechanism. acs.orgresearchgate.netbwise.kr In this model, the reaction rate is at its maximum at the beginning of the process and continuously decreases as the monomer is consumed.
The activation energy (Eα) of the polymerization also shows a dependence on the catalyst generation. For both systems, the activation energy varies with the fractional conversion (α). However, the second-generation catalyst system typically involves a higher Eα value up to a conversion of approximately 80%, after which the value drops significantly. acs.orgresearchgate.net
| Catalyst Generation | Primary Reaction Mechanism | General Characteristics |
|---|---|---|
| First-Generation Grubbs' Catalyst | Decelerating Reaction acs.orgresearchgate.net | Maximum reaction rate at the start, continuously slowing down. acs.org |
| Second-Generation Grubbs' Catalyst | Autocatalytic Reaction acs.orgresearchgate.net | Reaction rate accelerates to a maximum at intermediate conversion before decreasing. acs.org Higher overall catalytic activity. ppor.az |
Sequential Polymerization and Cross-linking Involving Distinct Olefinic Bonds
The polymerization of dicyclopentadiene (B1670491) is a multistep process due to the presence of two distinct olefinic bonds with different reactivities within the monomer structure. acs.orgrsc.org The reaction is primarily driven by the release of ring strain, which is significantly higher in the norbornene moiety (approximately 27 kJ mol⁻¹) compared to the cyclopentene ring. rsc.org
The polymerization sequence is as follows:
Linear Polymer Formation: The initial and thermodynamically favored pathway is the ROMP of the highly strained norbornene ring. acs.orgrsc.org This selective ring-opening leads to the formation of a soluble, linear polymer, poly(dicyclopentadiene), with the less reactive cyclopentene rings remaining as pendant groups along the polymer backbone. researchgate.netppor.az
Cross-linking: Subsequent reactions involving the pendant cyclopentene double bonds lead to the formation of a cross-linked, insoluble thermoset material. rsc.orgthieme-connect.com This cross-linking can occur through two primary mechanisms. The most recognized is a secondary metathesis reaction where the catalyst opens the cyclopentene rings, forming connections between polymer chains. rsc.org Additionally, at elevated temperatures, an olefin addition reaction at the less-strained double bond of the cyclopentenyl ring can also contribute significantly to the cross-linking process. acs.orgrsc.org
The ability to control these sequential steps is crucial. For instance, by managing the reaction conditions, such as temperature, it is possible to favor the formation of the linear polymer and then induce cross-linking. ppor.az Some research has also explored subsequent cross-linking of the linear polymer using metal-free thiol-ene chemistry to achieve a fully metal-free cross-linked material. nih.gov
Influence of Catalyst Structure on Polymerization Rates
The rate of dicyclopentadiene polymerization is highly dependent on the structure of the catalyst, particularly the generation of Grubbs' catalyst used and the nature of the metal center and its associated ligands. acs.orgrsc.org
Tungsten and molybdenum-based catalysts also show distinct activities. For cis,syndioselective ROMP, tungsten-based initiators have been found to be more successful than their molybdenum counterparts. mit.edu The polymerization with certain tungsten oxo complexes proceeds very rapidly. mit.edu The electronic properties of the ligands attached to the metal center play a critical role. The presence of electron-withdrawing imido and phenoxide ligands can significantly increase the polymerization rate. mit.edu
Furthermore, the latency of the catalyst—its ability to remain inactive until triggered, typically by heat—is a key factor for industrial applications like reaction injection molding (RIM). researchgate.net The design of the catalyst's ligand sphere is crucial for controlling this latency. For instance, ruthenium catalysts featuring chelating carbene ligands can be designed to have a distinctly longer processing window (higher latency) compared to standard Grubbs' catalysts, which is highly desirable for processing thermoset resins. researchgate.netresearchgate.net
Stereospecific Polymerization and Tacticity Control
Beyond reaction rates, advanced catalyst design allows for precise control over the stereochemistry of the resulting poly(DCPD), a property known as tacticity. thieme-connect.com Through the use of specific, well-defined molybdenum and tungsten alkylidene catalysts, it is possible to synthesize linear poly(DCPD) with controlled olefin geometry and tacticity, avoiding the cross-linking reactions that are common with classical catalyst systems. thieme-connect.commit.edu This control leads to polymers with highly regular microstructures.
Formation of cis,syndiotactic and cis,isotactic Poly(DCPD)
The stereospecific ROMP of endo-dicyclopentadiene can yield polymers with specific tacticities, namely cis,syndiotactic or cis,isotactic structures. mit.edu In these polymers, the double bonds along the polymer backbone are exclusively in the cis configuration.
Cis,syndiotactic poly(DCPD): This structure is characterized by an alternating, or racemo, relationship between the stereocenters of adjacent monomer units. thieme-connect.com
Cis,isotactic poly(DCPD): This structure features a consistent, or meso, stereochemical relationship between adjacent monomer units. thieme-connect.com
These highly regular polymers are accessible within seconds to minutes at room temperature using appropriate initiators. mit.edu The distinct microstructures of cis,syndiotactic and cis,isotactic poly(DCPD) can be readily distinguished using ¹³C NMR spectroscopy. mit.eduresearchgate.net Upon hydrogenation, these stereoregular polymers produce crystalline hydrogenated poly(DCPD) (H-poly(DCPD)) with high melting points, around 270 °C for the syndiotactic form and 290 °C for the isotactic form, and a high degree of crystallinity. ppor.azmit.edu
Mechanisms of Stereocontrol: Stereogenic Metal Control vs. Enantiomorphic Site Control
The formation of either a syndiotactic or isotactic polymer is governed by two distinct mechanisms of stereocontrol, which are dictated by the architecture of the catalyst. mit.eduresearchgate.net
Stereogenic Metal Control: This mechanism leads to the formation of cis,syndiotactic polymers. mit.eduresearchgate.net It operates with catalysts that have a stereogenic metal center, such as certain tungsten and molybdenum Monoaryloxide Pyrrolide (MAP) initiators. mit.eduresearchgate.net The key feature of this mechanism is the inversion of the metal center's configuration with each successive monomer addition. mit.eduacs.org This forces the incoming monomer to approach from alternating sides of the metal-carbon double bond in each propagation step, resulting in a syndiotactic arrangement of the monomer units in the polymer chain. researchgate.netacs.org
Enantiomorphic Site Control: This mechanism produces cis,isotactic polymers. mit.eduresearchgate.net It relies on catalysts that possess a fixed chiral environment, typically created by C₂-symmetric ligands like chiral biphenolates. mit.edusoton.ac.uk The chirality of the catalyst's ligand sphere dictates that the monomer can only approach the metal-carbon double bond from one specific face in every insertion step. soton.ac.uk This consistent approach from the same enantiomorphic site leads to an isotactic polymer structure. Any errors in monomer insertion are typically corrected in the subsequent step and not propagated down the chain. soton.ac.uk
Rational Design of Initiator Ligands for Tuned Stereoselectivity
The ability to synthesize poly(DCPD) with a specific tacticity stems from the rational design of the ligands surrounding the catalyst's metal center. mit.eduacs.org By carefully selecting the ligand architecture, chemists can favor one stereocontrol mechanism over the other, effectively tuning the stereoselectivity of the polymerization. mit.eduresearchgate.net
For the synthesis of cis,syndiotactic-poly(DCPD) , Monoaryloxide Pyrrolide (MAP) initiators are employed. mit.edu A successful design combines a small imido group (e.g., tert-butylimido) with a bulky aryloxide ligand on a tungsten or molybdenum center. mit.edu This combination facilitates the inversion of the stereogenic metal center required for stereogenic metal control. mit.edumit.edu
For the synthesis of cis,isotactic-poly(DCPD) , the rational design focuses on creating a rigid, chiral pocket around the metal center. This is achieved using C₂-symmetric biphenolate ligands. mit.edu Molybdenum or tungsten complexes containing these ligands, such as Mo(N-2,6-Me₂C₆H₃)(CHCMe₂Ph)(rac-biphen), operate through enantiomorphic site control to yield highly isotactic polymers. mit.edumit.edu Subtle changes to the initiator structure can significantly alter the resulting polymer's microstructure, highlighting the precision of this design approach. mit.edu
| Catalyst Type (Example Ligand) | Control Mechanism | Resulting Polymer Tacticity | Example Initiator |
|---|---|---|---|
| Tungsten MAP Initiators (HMTO, ODFT) | Stereogenic Metal Control mit.eduresearchgate.net | >98% cis, >98% syndiotactic mit.edu | W(N-t-Bu)(CHCMe₃)(pyr)(OHMT) mit.edu |
| Molybdenum/Tungsten Biphenolate Complexes | Enantiomorphic Site Control mit.eduresearchgate.net | cis,isotactic mit.edu | Mo(N-2,6-Me₂C₆H₃)(CHCMe₂Ph)(rac-biphen) mit.edumit.edu |
Polymer Microstructure and Architecture Analysis in ROMP
The microstructure of poly(dicyclopentadiene) (poly(DCPD)) produced via ROMP is a critical determinant of its physical and mechanical properties. Analysis centers on the polymer's architecture—whether it is linear or cross-linked—and the regiochemistry of monomer enchainment.
Formation of Linear vs. Cross-linked Poly(DCPD) Architectures
The polymerization of endo-dicyclopentadiene through ROMP can result in either linear or cross-linked polymer architectures, a distinction largely governed by reaction conditions and the type of catalyst employed.
Initially, ROMP proceeds by opening the highly strained norbornene ring of the dicyclopentadiene monomer, which leads to the formation of a linear polymer. beilstein-journals.org Subsequent reaction involving the less reactive cyclopentene double bond of the pendant groups along the polymer backbone results in the formation of cross-links, transforming the material into a thermoset. beilstein-journals.org
The choice of catalyst plays a significant role in determining the final architecture. While ruthenium-based initiators typically yield cross-linked polymers directly, certain tungsten and molybdenum initiators allow for the isolation of the intermediate linear polymer. beilstein-journals.org Furthermore, metal-free ROMP has been explored as a method to produce linear poly(DCPD). nih.govresearchgate.net This linear polymer can then be intentionally cross-linked in a subsequent step, for instance, through thiol-ene chemistry, offering a completely metal-free pathway to the final cross-linked product. nih.govresearchgate.net
Reaction temperature is another critical factor. The cross-linking reaction is at least partly driven by the heat generated during the initial, highly exothermic metathesis of the norbornene ring. ppor.az By controlling the temperature of the polymerization system, for example, through dilution or external cooling, the cross-linking process can be suppressed, enabling the formation of a soluble, linear polymer. ppor.az Studies comparing the stereoisomers of DCPD have also indicated that polymers derived from exo-DCPD tend to exhibit a lower degree of cross-linking than those derived from endo-DCPD. osti.gov
| Polymerization Method | Typical Resulting Architecture | Key Controlling Factors |
| Ruthenium-catalyzed ROMP | Cross-linked | Catalyst activity, reaction temperature |
| Tungsten/Molybdenum-catalyzed ROMP | Linear (isolable) or Cross-linked | Catalyst selection, reaction conditions |
| Metal-Free ROMP | Linear | Post-polymerization cross-linking step required |
| Temperature-Controlled ROMP | Linear | Removal of exothermic heat from the system |
Analysis of Head-to-Tail vs. Head-to-Head Linkages
The regiochemistry of monomer addition during ROMP introduces another layer of microstructural complexity, specifically the formation of head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) linkages. mit.edu This aspect of the polymer's structure is determined by the orientation of the pendant cyclopentene group in adjacent monomer units. mit.edu
In the context of ROMP, the "head" of the dicyclopentadiene monomer can be considered the portion containing the cyclopentene ring, while the "tail" is the other end of the newly formed double bond in the polymer backbone. The random incorporation of monomer enantiomers can lead to a variety of these regiochemical arrangements. osti.gov While detailed analyses of these linkages in poly(DCPD) are complex, studies on related substituted cyclopentene monomers have shown that specific regioselectivity can be achieved. For instance, the ROMP of an allylic-substituted cyclopentene monomer yielded a polymer with a dominant trans-configuration and a head-to-tail to head-to-head isomer ratio of 86:14. kaist.ac.kr This contrasts with other polymerization methods, such as the thermal polymerization of certain monomers, which can yield highly predictable regiochemical linkages. nih.gov
Cationic Polymerization of endo-Dicyclopentadiene
Cationic polymerization offers an alternative route to poly(DCPD), proceeding through different mechanisms and resulting in unique microstructures compared to ROMP.
Initiating Systems and Solvent Effects
The cationic polymerization of endo-dicyclopentadiene is initiated by various systems, with the choice of initiator and solvent significantly influencing the reaction. Common initiating systems include Lewis acids, often in combination with a proton source (initiator) and a co-initiator. sioc-journal.cnresearchgate.netwikipedia.org A frequently used catalytic system is based on titanium tetrachloride (TiCl₄) and organoaluminum compounds. researchgate.net Other systems involve bis(cyclopentadienyl)titanium dichloride with an excess of diethylaluminum chloride, which forms stable charged complexes that initiate polymerization. ppor.az
| Initiating System Component | Example(s) | Role |
| Lewis Acid / Co-initiator | TiCl₄, AlEtCl₂, Diethylaluminum chloride | Generates the cationic species |
| Initiator | Water, Alcohols, Esters | Proton or carbocation source |
| Solvent | Toluene (B28343), n-hexane, Methylene chloride | Influences reactivity and molecular weight |
| Moderator | Ethers, Esters, Ketones | Controls the rate of polymerization |
Elucidation of Polymer Microstructure and Structural Units (I, II, III, IV)
A key feature of the cationic polymerization of dicyclopentadiene is that both the norbornene (NB) and the cyclopentene (CP) double bonds can participate in the polymerization process. sioc-journal.cnsioc-journal.cn This leads to a complex polymer microstructure composed of four distinct structural units, designated as I, II, III, and IV. sioc-journal.cnresearchgate.netsioc-journal.cn
The formation of these units is a result of different propagation mechanisms:
Structural Unit I: Formed by the direct addition of the polymer chain to the norbornene double bond. sioc-journal.cnsioc-journal.cn
Structural Unit II: Results from a carbocation rearrangement following propagation at the norbornene double bond. sioc-journal.cnsioc-journal.cn
Structural Unit III: Formed by the direct addition of the polymer chain to the cyclopentene double bond. sioc-journal.cnsioc-journal.cn
Structural Unit IV: Results from a transannular rearrangement after propagation at the cyclopentene double bond. sioc-journal.cnsioc-journal.cn
Research has shown that polymers synthesized in solvents like toluene and n-hexane contain all four of these structural units. sioc-journal.cnsioc-journal.cn The relative content of these units typically follows the order: I > II > III > IV, indicating that propagation via the more reactive norbornene double bond is the dominant pathway. sioc-journal.cnsioc-journal.cn
Mechanisms of Direct Addition and Carbocation Rearrangement
The formation of the four structural units is dictated by the specific electrophilic attack and subsequent potential rearrangement of the resulting carbocation.
When an electrophile or the propagating cationic chain attacks the norbornene double bond, it can lead to a direct 1,2-addition, forming what is referred to as structural unit I. sioc-journal.cnnih.govresearchgate.net However, the initially formed carbocation is unstable and can undergo a Wagner-Meerwein rearrangement to form a more stable carbocationic intermediate. researchgate.net Subsequent monomer addition to this rearranged species leads to the formation of structural unit II. sioc-journal.cnresearchgate.net
Similarly, propagation can occur at the less reactive cyclopentene double bond. Direct addition at this site results in structural unit III. sioc-journal.cnnih.gov Alternatively, the intermediate carbocation can undergo a transannular rearrangement, a process involving the formation of a cyclopropylic ring, which then leads to the incorporation of structural unit IV. sioc-journal.cnsioc-journal.cnresearchgate.net The location of the initial electrophilic attack and the stability of the resulting carbocation intermediate are the determining factors for which of these structural units are ultimately incorporated into the final polymer chain. nih.gov
Role of Transannular Rearrangements in Chain Propagation
In the cationic polymerization of endo-dicyclopentadiene, the propagation of the polymer chain is a complex process involving multiple reaction pathways. Both the norbornene and the cyclopentene double bonds within the dicyclopentadiene molecule can participate in the polymerization. sioc-journal.cn The specific structural units that form depend on which double bond reacts and the subsequent stability of the resulting carbocation.
Propagation involving the cyclopentene (CP) double bond can lead to two distinct structural units. One is formed by direct addition, while the other results from a transannular rearrangement of the growing carbocation. sioc-journal.cnsioc-journal.cnbeilstein-journals.org This rearrangement is a significant pathway that influences the final microstructure of the polymer. The resulting structural unit, referred to as unit IV, is a key feature of polydicyclopentadiene (PDCPD) synthesized via cationic polymerization. sioc-journal.cn Studies have shown that the polymer chain of PDCPD produced in solvents like toluene and n-hexane contains all four possible structural units, which arise from direct addition and rearrangement at both the norbornene and cyclopentene double bonds. sioc-journal.cn
Other Polymerization and Oligomerization Pathways
Catalytic Oligomerization and Formation of Stereoregular Oligomers
The catalytic oligomerization of endo-dicyclopentadiene has been investigated using various catalyst systems, leading to the formation of unique oligomeric structures. One notable system is the Ziegler-Natta catalyst TiCl₄/Et₂AlCl. researchgate.netresearchgate.net Research has shown that while endo-DCPD is less reactive than its exo-isomer in this process, it displays a remarkable tendency to form crystalline, stereoregular oligomers under specific conditions. researchgate.netresearchgate.net
Specifically, at a low dicyclopentadiene-to-titanium ratio, the oligomerization of endo-DCPD yields a crystalline tetramer. researchgate.netresearchgate.net This tetramer possesses a highly ordered 2,3-exo-disyndiotactic structure. researchgate.net This outcome highlights the crucial role that the spatial arrangement of the cyclopentene ring and the specific oligomerization conditions play in achieving such a unique, crystalline material. researchgate.net In contrast, the oligomerization of the exo-isomer under similar conditions results in amorphous products. researchgate.net
Further studies have explored the use of nanoporous Al-MCM-41 catalysts for the oligomerization of dicyclopentadiene. These catalysts have demonstrated high activity, significantly increasing the reaction rate compared to thermal oligomerization. The acidity of the Al-MCM-41 catalyst, particularly the presence of Lewis acid sites, has been shown to be a key factor in the selective synthesis of dicyclopentadiene oligomers. nih.gov
| Catalyst System | Monomer | Product Characteristics | Reference |
| TiCl₄/Et₂AlCl | endo-Dicyclopentadiene | Crystalline, stereoregular tetramer (2,3-exo-disyndiotactic) | researchgate.netresearchgate.net |
| TiCl₄/Et₂AlCl | exo-Dicyclopentadiene (B1634043) | Amorphous oligomers | researchgate.net |
| Al-MCM-41 | Dicyclopentadiene | Increased oligomerization activity | nih.gov |
Frontal Polymerization Studies of Dicyclopentadiene Systems
Frontal Polymerization (FP), particularly Frontal Ring-Opening Metathesis Polymerization (FROMP), has emerged as a rapid and energy-efficient method for curing dicyclopentadiene thermosets. digitellinc.com This technique involves a self-sustaining exothermic reaction wave that propagates through the liquid monomer, converting it into a solid polymer in a matter of seconds. digitellinc.comosti.gov
Studies comparing the FROMP of endo- and exo-dicyclopentadiene have revealed significant differences in their polymerization behavior. osti.gov The exo-isomer exhibits a much faster frontal velocity, approximately three times faster than that of the endo-isomer. osti.gov Despite the higher exothermicity of endo-DCPD polymerization, it does not translate to a faster propagation of the polymerization front. osti.gov The properties of the resulting thermoset are also influenced by the starting isomer. For instance, thermosets derived from exo-DCPD show a lower glass transition temperature (Tg) compared to those from p(endo-DCPD). osti.gov
The characteristics of the frontal polymerization wave, such as its velocity and temperature, are highly sensitive to several parameters. These include the initial temperature and viscosity of the resin, the stability of the catalyst-inhibitor complex, and the concentration of any inhibitors used. digitellinc.com For example, increasing the staging temperature can accelerate gelation but may reduce the pot life of the resin and slow down the front propagation. digitellinc.com Conversely, a higher concentration of an inhibitor leads to a longer pot life and slower front propagation. digitellinc.com This ability to tune the reaction provides a pathway to control the manufacturing process for specific applications. digitellinc.comillinois.edu
| Property | endo-DCPD | exo-DCPD | Reference |
| Front Velocity | Slower (normalized to 1x) | Faster (~3x) | osti.gov |
| Enthalpy of Polymerization (ΔHp) | -386 ± 12 J/g | -367 ± 3 J/g | osti.gov |
| Glass Transition Temperature (Tg) of Polymer | Higher | Lower | osti.gov |
| State at Room Temperature | Solid (brittle wax) | Liquid | osti.govwikipedia.org |
Copolymerization with other Monomers for Tailored Materials
Copolymerization is a versatile strategy for modifying the properties of polydicyclopentadiene to create materials tailored for specific applications. nsf.govuvic.ca By incorporating other monomers into the polymerization of endo-dicyclopentadiene, it is possible to systematically alter the chemical structure and, consequently, the physical and mechanical properties of the resulting thermoset. nsf.gov
One approach involves the copolymerization of endo-DCPD with linseed oil via thermal frontal polymerization. This method allows for the synthesis of cross-linked copolymers with a wide range of properties. By varying the concentration of linseed oil, materials can be produced that range from stiff polymers with an elastic modulus of 1.1 GPa and a glass transition temperature (Tg) of 120 °C to highly flexible and stretchable elastomers with an ultimate elongation of 360% and a Tg of 31 °C. acs.org
Another important class of comonomers are norbornene derivatives. The incorporation of bulky norbornene monomers into the DCPD polymer network can effectively increase the glass transition temperature and the degree of crosslinking. google.com In the context of FROMP, copolymerization with norbornene-based monomers is particularly attractive as they possess a ring strain similar to that of endo-DCPD. nsf.gov Interestingly, the copolymerization of endo-DCPD with a di-norbornene monomer has shown a non-monotonic effect on the front velocity, with a 40% increase observed at a 40 wt.% loading of the comonomer. This enhanced front velocity, combined with an increase in the glass transition temperature of the resulting thermoset, demonstrates the potential for creating high-performance materials through this copolymerization strategy. nsf.gov
Living copolymerization techniques have also been employed, for example, using a titanium complex activated by modified methylaluminoxane (B55162) (MMAO) to copolymerize ethylene (B1197577) with dicyclopentadiene. This method allows for the synthesis of high molecular weight copolymers with narrow molecular weight distributions and well-defined block copolymers. researchgate.net
| Comonomer | Polymerization Method | Effect on Properties | Reference |
| Linseed Oil | Thermal Frontal Polymerization | Tunable elongation (11–360%), elastic modulus (1.1 GPa–5.6 MPa), and Tg (120–31 °C) | acs.org |
| Bulky Norbornene Derivatives | Ring-Opening Polymerization | Increased glass transition temperature and degree of crosslinking | google.com |
| Di-norbornene Monomer | Frontal Ring-Opening Metathesis Polymerization (FROMP) | Increased front velocity and glass transition temperature | nsf.gov |
| Ethylene | Living Copolymerization (Ti-based catalyst) | Formation of well-defined block copolymers with narrow molecular weight distribution | researchgate.net |
Structural Characterization Methodologies for Endo Dicyclopentadiene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of endo-dicyclopentadiene derivatives, providing unparalleled insight into their microstructure and stereochemistry.
¹H and ¹³C NMR for Microstructure and Stereochemical Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial structural assessment of endo-dicyclopentadiene derivatives. The chemical shifts and coupling constants observed in ¹H NMR spectra offer a wealth of information regarding the electronic environment and connectivity of protons within the molecule. For instance, the differentiation between endo and exo isomers can often be achieved by analyzing the chemical shifts of specific protons. In many norbornene-type structures, the endo isomer's protons tend to be more deshielded compared to the exo isomer. sfu.ca For example, in 5-methyl-5-norbornene-2,3-dicarboxylic acid anhydride (B1165640), the chemical shifts of protons H5 and H6 are observed at 3.2-3.3 ppm for the endo isomer, whereas they appear at 2.8-2.6 ppm for the exo isomer. sfu.ca
Similarly, ¹³C NMR provides a detailed map of the carbon skeleton. The chemical shifts of carbon atoms are highly sensitive to their local environment, allowing for the identification of different carbon types (quaternary, CH, CH₂, CH₃) and the differentiation of stereoisomers. In the case of endo- and exo-tetrahydrodicyclopentadiene (B1248782) (THDCPD), significant differences in the chemical shifts of C-1/3, C-5/6, C-7/8, and C-10 are observed, with the largest difference reaching up to 11.16 ppm for the C5 carbon. researching.cnresearchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) can further aid in the assignment of experimental chemical shifts. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Differences in endo- and exo-Dicyclopentadiene (B1634043) Derivatives
| Nucleus | endo-Isomer Chemical Shift (ppm) | exo-Isomer Chemical Shift (ppm) | Compound |
| H5/H6 | 3.2-3.3 | 2.8-2.6 | 5-Methyl-5-norbornene-2,3-dicarboxylic acid anhydride sfu.ca |
| C5 | --- | --- | exo- and endo-THDCPD (Δδ ≈ 11.16 ppm) researchgate.net |
Note: Specific chemical shift values are highly dependent on the specific derivative and solvent used.
Advanced 2D NMR Techniques (APT, HSQC, HMBC, NOESY) for Complex Isomer Differentiation
For more complex structures and definitive stereochemical assignments, a variety of two-dimensional (2D) NMR techniques are indispensable.
Attached Proton Test (APT): This experiment distinguishes between carbon atoms based on the number of attached protons. huji.ac.iltecmag.com Methylene (CH₂) and quaternary (C) carbons typically show signals with opposite phase to methine (CH) and methyl (CH₃) carbons, providing a rapid method for carbon type assignment. tecmag.comaiinmr.comceitec.cz
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, providing a clear map of C-H connectivity. sapub.orglibretexts.org This is particularly useful for assigning proton and carbon signals in crowded spectral regions. sapub.org
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. sapub.orglibretexts.org This technique is crucial for piecing together the carbon framework of a molecule and for assigning quaternary carbons which are not observed in HSQC spectra. rsc.org
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful tool for determining the spatial proximity of protons. sfu.ca Cross-peaks in a NOESY spectrum indicate that two protons are close in space, which is invaluable for differentiating between endo and exo isomers. sfu.casapub.org For example, in one endo isomer, NOESY cross-peaks were observed between the bridge protons (H7a, H7b) and protons H5 and H6, confirming their spatial proximity. sfu.ca The absence of such correlations in the corresponding exo isomer provides definitive proof of its stereochemistry. sapub.org These advanced 2D NMR experiments, often used in concert, allow for the unequivocal structural elucidation of complex endo-dicyclopentadiene derivatives. sfu.camdpi.comacs.orgipb.pt
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic peaks corresponding to specific functional groups and bond vibrations. For endo-dicyclopentadiene and its derivatives, IR spectroscopy can identify the presence of C=C double bonds (typically around 1620 cm⁻¹) and C-H bonds. beilstein-journals.org Differences in the IR spectra of endo and exo isomers, though sometimes subtle, can be observed in both the frequencies and relative intensities of the vibrational bands. researching.cn
Raman Spectroscopy: Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often complementary to those seen in IR spectroscopy. For dicyclopentadiene (B1670491), Raman spectroscopy has been effectively used to monitor the curing process during polymerization, as the spectra of the monomer and the resulting polymer are distinct. nih.govresearchgate.net The technique can also be used to determine the stereospecific nature of the polymer formed. ppor.az Similar to IR, the Raman spectra of endo- and exo-isomers of dicyclopentadiene derivatives exhibit differences in their vibrational band frequencies and intensities. researching.cn
Other Spectroscopic Techniques for Isomeric Distinction (e.g., Terahertz Spectroscopy)
Beyond the more conventional methods, other spectroscopic techniques are emerging as powerful tools for the differentiation of dicyclopentadiene isomers.
Terahertz (THz) Spectroscopy: Terahertz spectroscopy, which operates in the far-infrared region of the electromagnetic spectrum, probes low-frequency collective vibrational modes of molecules and crystal lattices. This technique has shown significant promise in distinguishing between spatial isomers. researching.cn For instance, the THz spectra of endo- and exo-tetrahydrodicyclopentadiene (THDCPD) show distinct absorption peaks. Endo-THDCPD exhibits characteristic absorptions at approximately 0.24, 0.59, 1.06, 1.71, and 2.53 THz, while exo-THDCPD shows peaks at 1.41, 1.76, 2.41, and 2.65 THz. researching.cn Another study reported characteristic absorption peaks for endo-THDCPD at 0.23 THz and 1.70 THz, and for exo-THDCPD at 1.28 THz and 1.60 THz. yygx.net This clear differentiation highlights the potential of THz spectroscopy for the quality control and analysis of dicyclopentadiene-based materials. researching.cnmdpi.com
Theoretical and Computational Chemistry Studies of Endo Dicyclopentadiene
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in understanding the fundamental properties of endo-dicyclopentadiene. These methods, rooted in solving the Schrödinger equation, offer a powerful lens through which to view the molecule's behavior at the atomic and electronic levels.
Density Functional Theory (DFT) Applications in Reactivity and Structure
Density Functional Theory (DFT) has emerged as a workhorse in the computational study of endo-dicyclopentadiene, providing a balance between accuracy and computational cost. tamu.edu DFT methods have been successfully applied to predict and rationalize various aspects of the molecule's reactivity and structure.
Studies have utilized DFT to investigate the Diels-Alder reaction, a cornerstone of dicyclopentadiene (B1670491) chemistry. For instance, DFT calculations have been employed to understand the rate and endo selectivity enhancement in Diels-Alder reactions catalyzed by Lewis acids like bis(oxazoline)-Cu(II). nih.gov These calculations help elucidate the geometric and energetic consequences of catalyst interactions. nih.gov Furthermore, DFT has been used to rationalize the preference for the endo cycloadduct in thermal Diels-Alder reactions, attributing the selectivity primarily to unfavorable steric arrangements in the exo transition state. nih.gov
The structural properties of endo-dicyclopentadiene and its derivatives have also been a focus of DFT studies. Calculations have been performed on various isomers of dicyclopentadiene, confirming that the endo- and exo-[2+4] isomers are the most stable. researchgate.netresearchgate.net The calculated carbon-carbon bond distances show plausible agreement with experimental X-ray data. researchgate.net DFT has also been used to investigate the structural and electronic properties of tetrahydrodicyclopentadiene (B3024363) (THDCPD) isomers, revealing that the exo-isomer is more stable than the endo-isomer. mdpi.com
The reactivity of the two different double bonds in endo-dicyclopentadiene has been explored through DFT calculations in the context of epoxidation reactions. rsc.org These studies provide insights into the reaction pathways and selectivity for the formation of different mono-epoxides. rsc.org
Table 1: Selected DFT Studies on endo-Dicyclopentadiene
| Research Focus | DFT Method(s) | Key Findings |
| Diels-Alder Reaction Selectivity | Becke three-parameter with Lee, Yang, and Parr correlation | Explained rate and endo selectivity enhancement by bis(oxazoline)-Cu(II) catalysts. nih.gov |
| Isomer Stability | PBE0/cc-pVTZ, B3PW91/aug-cc-pVDZ | Confirmed exo- and endo-[2+4] isomers as the most stable dicyclopentadiene isomers. researchgate.netresearchgate.net |
| Epoxidation Reactivity | Not specified in abstract | Investigated reaction pathways and selectivity of epoxidation on TiO2 catalysts. rsc.org |
| Thermal Dimerization | Not specified in abstract | Showed exo-dicyclopentadiene (B1634043) is slightly more stable than the endo isomer. researchgate.net |
| Tetrahydrodicyclopentadiene Properties | B3LYP/aug-cc-pVTZ | Revealed the exo-isomer of THDCPD is more stable than the endo-isomer. mdpi.com |
Ab Initio Methods for Energetic and Electronic Structure Investigations
Ab initio methods, which are based on first principles without empirical parameters, provide a high level of theory for investigating the energetic and electronic structure of endo-dicyclopentadiene. These methods are crucial for obtaining benchmark-quality data and a deeper understanding of the molecule's intrinsic properties.
High-level ab initio calculations have been used to predict the heat of formation for both endo- and exo-dicyclopentadiene. researchgate.netresearchgate.net These studies have shown good agreement with experimental values for the endo isomer, validating the computational methodology. researchgate.netresearchgate.net The energy difference between the two isomers has also been estimated using these methods. researchgate.net
The geometric and electronic structure of endo-dicyclopentadiene and its derivatives have been determined using ab initio methods with geometry optimization. researchgate.netresearchgate.net These calculations provide detailed information about bond lengths, bond angles, and electronic distribution within the molecule. Furthermore, ab initio calculations have been essential in studying the fragmentation pathways of the dicyclopentadiene ion, helping to identify vibrational modes of intermediates and confirm reaction mechanisms. nih.govosti.gov
In the context of Diels-Alder reactions, ab initio methods have been used to model the stereoselectivities, correctly predicting the preferred transition states and explaining the observed product distributions. srce.hr These calculations have highlighted the importance of using a sufficiently high level of theory to accurately capture the subtle energetic differences that govern stereochemical outcomes. srce.hr
Table 2: Applications of Ab Initio Methods to endo-Dicyclopentadiene
| Research Focus | Ab Initio Method(s) | Key Findings |
| Heat of Formation | High-level ab initio, composite methods | Predicted heat of formation in good agreement with experimental values for the endo isomer. researchgate.net |
| Geometric and Electronic Structure | 6-311G** with geometry optimization | Determined the optimized geometrical and electronic structure. researchgate.net |
| Diels-Alder Stereoselectivity | RHF/3-21G, RHF/6-31G, MP2/6-31G | Successfully predicted experimental exo,endo stereoselectivities. srce.hr |
| Dissociative Ionization | Not specified in abstract | Identified vibrational modes of intermediates in fragmentation pathways. nih.govosti.gov |
| Isomer Stability | High-level ab initio | Calculated the energy difference between endo and exo isomers. researchgate.net |
Hybrid DFT Methods (e.g., M06) for Reaction Pathway Analysis
Hybrid DFT methods, which incorporate a portion of exact exchange from Hartree-Fock theory, have proven particularly effective for analyzing complex reaction pathways of endo-dicyclopentadiene. The M06 suite of functionals, for example, is well-suited for studying kinetics and thermochemistry.
A notable application of hybrid DFT is the computational study of the cyclopropanation of endo-dicyclopentadiene with Simmons-Smith zinc carbenoids using the M06 method. acs.orgnih.gov This study elucidated the methylene-transfer mechanism, identifying reactant complexes and asynchronous transition states. The calculations revealed that attack from the exo-face has a significantly lower energy barrier compared to the endo-face, explaining the observed stereospecificity. acs.orgnih.gov The study also explored the effects of solvent, showing a decrease in the energy barriers. acs.orgnih.gov
The M06-2X functional has been used to investigate the Diels-Alder reaction of cyclopentadiene (B3395910) with various dienophiles, providing insights into the origins of selectivity. researchgate.net For instance, in the reaction with methyl acrylate (B77674) catalyzed by AlCl3, M06-2X calculations showed that the formation of the two C-C bonds is asynchronous, and the catalyst enhances the endo selectivity in this process. nih.govd-nb.info Activation strain analysis using the M06-2X level of theory has also been employed to understand the reactivity and selectivity in Diels-Alder reactions involving furan (B31954) and cyclopentadiene. rsc.orgrsc.org
Table 3: Use of Hybrid DFT Methods in Reaction Pathway Analysis of endo-Dicyclopentadiene
| Reaction Studied | Hybrid DFT Method | Key Findings |
| Cyclopropanation with Zinc Carbenoids | M06 | Elucidated the methylene-transfer mechanism and the origin of stereospecificity. acs.orgnih.gov |
| Diels-Alder with Acrylonitrile and Methylacrylate | M06-2X | Investigated the effect of α-methyl substituents on endo:exo selectivity. researchgate.net |
| Lewis Acid Catalyzed Diels-Alder | M06-2X | Showed asynchronous bond formation and catalyst-enhanced endo selectivity. nih.govd-nb.info |
| Diels-Alder with Furan | M06-2X | Used activation strain analysis to understand reactivity and selectivity. rsc.orgrsc.org |
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry provides powerful tools for mapping out the intricate details of reaction mechanisms, including the identification of transient species like transition states and the exploration of the entire potential energy surface.
Transition State Analysis and Methylene-Transfer Mechanisms
The analysis of transition states is fundamental to understanding reaction kinetics and selectivity. Computational methods allow for the precise location and characterization of these high-energy structures.
In the cyclopropanation of endo-dicyclopentadiene with zinc carbenoids, a computational study using a hybrid DFT method (M06) identified and characterized the asynchronous transition states for the methylene-transfer mechanism. acs.orgnih.gov The calculations showed that the energy barriers for the transition states where the carbenoid attacks the double bonds from the exo-face are significantly lower (16.17–18.43 kcal/mol in the gas phase) than for the endo-face attack (21.80–31.13 kcal/mol). nih.gov This difference in transition state energies provides a clear rationale for the experimentally observed stereospecificity. acs.orgnih.gov
Transition state analysis has also been crucial in understanding the periselectivity in cycloaddition reactions involving cyclopentadiene. For example, in the reaction with tropone, computational studies have identified multiple possible transition states for [4+2], [6+4], and [8+2] cycloadditions, as well as for subsequent Cope or Claisen rearrangements. rsc.org The relative energies of these transition states, calculated using methods like CBS-QB3, can predict the distribution of products. rsc.org Similarly, for the dimerization of cyclopentadiene, a bispericyclic transition structure leading to both [4+2] and [2+4] cycloadducts has been proposed based on computational analysis. rsc.org
Potential Energy Surface Mapping of Reaction Pathways
Mapping the potential energy surface (PES) provides a global view of a chemical reaction, illustrating the energy landscape that connects reactants, intermediates, transition states, and products.
For the dimerization of cyclopentadiene, the potential energy surface has been calculated at the PBEPBE level of theory. tamu.edu This mapping helps to identify the dominant reaction pathways and is consistent with experimental observations of the product ratios. tamu.edu
The concept of a bifurcating potential energy surface has been applied to the endo dimerization of cyclopentadiene. nih.gov In such cases, a single transition state can lead to multiple products, and the reaction selectivity is governed by the topography of the PES and dynamic effects rather than just the relative energies of competing transition states. nih.gov This highlights the complexity of reaction dynamics that can be uncovered through detailed PES mapping.
Furthermore, methods for constructing two-dimensional potential energy surfaces for reactions with post-transition state bifurcations have been developed. researchgate.net These methods provide a more intuitive understanding of selectivity in complex reactions by visualizing the energy landscape in more than one dimension. researchgate.net The features of the potential energy surface, such as equilibrium geometries, transition states, and reaction paths, provide a crucial link between quantum mechanics and fundamental chemical concepts of structure and reactivity. researchgate.net
Stereoselectivity and Isomer Stability Predictions
The relative stability of dicyclopentadiene (DCPD) isomers, endo and exo, has been a subject of significant interest in theoretical and computational chemistry. These studies are crucial for understanding the thermodynamics that govern the formation and conversion of these isomers.
Computational Prediction of Isomeric Energetic Differences
Computational chemistry has been instrumental in quantifying the energetic landscape of endo- and exo-dicyclopentadiene. The exo isomer is consistently predicted to be the thermodynamically more stable form, although the endo isomer is the kinetically favored product in the Diels-Alder dimerization of cyclopentadiene at moderate temperatures. nih.govresearchgate.net
A key parameter in these studies is the heat of formation. While the heat of formation for endo-DCPD has been experimentally determined, computational methods have been employed to predict the value for the less common exo isomer. researchgate.netresearchgate.net By validating computational methodologies against the known experimental value for the endo isomer (42.2 ± 0.6 kcal/mol), researchers have confidently predicted the heat of formation for exo-DCPD. researchgate.netresearchgate.net Using a combination of high-level ab-initio, density functional theory (DFT), and composite methods with homodesmotic reaction schemes, the energy difference between the two isomers has been estimated to be approximately 0.7 ± 0.1 kcal/mol. researchgate.netresearchgate.net This leads to a predicted heat of formation for exo-DCPD of 41.5 ± 0.6 kcal/mol. researchgate.net
The greater stability of the exo isomer is a recurring finding across various computational studies. nih.govresearchgate.net For instance, DFT calculations on the tetrahydrodicyclopentadiene (JP-10) derivatives also show the exo-isomer to be more stable than the endo-isomer by 15.51 kJ/mol, a difference attributed to the flipping of a triangular ring in its norbornane (B1196662) skeleton. mdpi.com
| Isomer | Predicted Heat of Formation (kcal/mol) | Relative Stability (kcal/mol) | Computational Method Reference |
|---|---|---|---|
| endo-Dicyclopentadiene | 42.2 ± 0.6 (Experimental value used for validation) | 0 (Reference) | researchgate.netresearchgate.net |
| exo-Dicyclopentadiene | 41.5 ± 0.6 (Predicted) | -0.7 ± 0.1 (More stable) | researchgate.netresearchgate.net |
Molecular Dynamics Simulations and Kinetic Modeling of Polymerization Processes
The polymerization of endo-dicyclopentadiene, primarily through Ring-Opening Metathesis Polymerization (ROMP), is a complex process that has been extensively studied using kinetic modeling and molecular dynamics (MD) simulations. These computational tools provide insights into reaction rates, mechanisms, and the structure-property relationships of the resulting polymer networks.
Kinetic modeling, often based on data from differential scanning calorimetry (DSC), is used to describe the curing process of endo-DCPD resins. researchgate.netacs.orgcore.ac.uk Studies have successfully applied both model-fitting and model-free isoconversional methods to analyze the ROMP of endo-DCPD initiated by Grubbs' catalysts. researchgate.netacs.org These models reveal how the activation energy of the polymerization changes with the degree of conversion. acs.orgcore.ac.uk For example, with a second-generation Grubbs' catalyst, the activation energy is high up to a fractional conversion of about 0.8, after which it drops significantly. acs.org The choice of catalyst (first vs. second generation) has a pronounced effect on the polymerization kinetics, with the second-generation catalyst showing higher efficiency and leading to an autocatalytic reaction mechanism, whereas the first-generation catalyst follows a decelerating reaction model. researchgate.netacs.org The kinetics of ROMP are critical in applications like reaction injection molding (RIM) and self-healing materials. illinois.eduillinois.edu
| Monomer | Catalyst | Method | Key Finding | Reference |
|---|---|---|---|---|
| endo-DCPD | Grubbs' Catalyst (1st & 2nd Gen) | DSC (Isothermal) | 2nd Gen catalyst is more efficient; different reaction mechanisms observed. | acs.org |
| endo-DCPD vs. exo-DCPD | Grubbs' Catalyst | in situ NMR | exo-DCPD is more than an order of magnitude more reactive than endo-DCPD. | illinois.edu |
| endo-DCPD | Grubbs' Catalyst | DSC (Dynamic) | Activation energy increases significantly for degree of cure >60%. | core.ac.ukillinois.edu |
| endo-DCPD | Ruthenium-based catalyst | Not specified | Activation energy determined as 88.9–89.2 kJ/mol; heat of polymerization is 52.7 kJ/mol. | ppor.az |
Molecular dynamics (MD) simulations have been employed to investigate the structure and properties of the cross-linked poly(dicyclopentadiene) (pDCPD) networks formed from endo-DCPD. core.ac.uk These simulations construct representative polymer networks in silico by defining linear segments and cross-linkers based on the ROMP mechanism. core.ac.uk By simulating the annealing process (stepwise heating and cooling), MD can predict volumetric and thermal properties, including the glass transition temperature (Tg). core.ac.uknih.gov These simulations have shown that the vast difference in cooling rates between simulations and experiments can account for disparities in the predicted and measured Tg values. core.ac.uk Furthermore, MD simulations have been used to compare nanovoid formation and mechanical responses in pDCPD networks versus other thermosets like epoxy, providing molecular-level understanding of its high toughness. rsc.org
Research Applications of Endo Dicyclopentadiene in Advanced Materials Science
Polymer Science and Engineering
The ring-opening metathesis polymerization (ROMP) of endo-DCPD is a primary method for synthesizing polydicyclopentadiene (pDCPD), a polymer with significant industrial and research interest. ppor.az The resulting polymer's properties can be finely tuned by controlling the polymerization conditions and the incorporation of comonomomers.
Development of Cross-Linked Polymers for High-Performance Applications
Cross-linked pDCPD is a robust thermoset polymer known for its exceptional impact resistance, high thermal stability, and excellent chemical resistance, coupled with a low density. ppor.aznih.gov These properties make it a valuable material for high-performance applications, including automotive body panels, agricultural equipment, and corrosion-resistant piping. rsc.orgmdpi.com The cross-linking in pDCPD occurs through the metathesis of both the highly strained norbornene double bond and the less reactive cyclopentene (B43876) double bond of the endo-DCPD monomer. nih.govrsc.org
The degree of cross-linking and, consequently, the final properties of the polymer are highly dependent on the catalyst system and reaction conditions. ppor.az For instance, the use of different generations of Grubbs' catalysts can lead to pDCPD with varying cross-link densities and mechanical behaviors. ppor.az Research has also explored enhancing the performance of pDCPD by incorporating cross-linking co-monomers. The addition of norbornene-based cross-linkers to endo-DCPD resins has been shown to systematically increase the glass-transition temperature (Tg) of the resulting thermosets from 138 °C to as high as 219 °C. nsf.gov This strategy allows for the rapid, solvent-free production of high-strength thermoset materials. nsf.gov
Recent approaches have focused on sequential polymerization techniques, combining ROMP with radical reactions to increase the cross-link density and further improve performance. bohrium.com This method has led to pDCPD with glass transition temperatures reaching up to 216 °C, opening possibilities for applications in even harsher environments. bohrium.com
Table 1: Mechanical and Thermal Properties of Cross-Linked pDCPD Systems
| Property | Value | Source |
| Young's Modulus | 1.6–2.0 GPa | rsc.org |
| Tensile Stress at Yield | 35–70 MPa | rsc.org |
| Elongation at Break | 5–100% | rsc.org |
| Glass Transition Temperature (Tg) | 138–219 °C | nsf.gov |
Synthesis of Stereoregular Poly(DCPD) for Crystalline Materials
The synthesis of stereoregular pDCPD has been a significant area of research, as it allows for the creation of crystalline polymers with enhanced thermal and mechanical properties. By employing specific catalyst systems, the stereochemistry of the polymer backbone can be precisely controlled, leading to either isotactic or syndiotactic polymers. mit.eduacs.org
Well-defined molybdenum-based and tungsten-based alkylidene initiators have been instrumental in achieving high stereoselectivity in the ROMP of endo-DCPD. mit.eduosti.gov For example, certain tungsten MAP (MonoAryloxide Pyrrolide) initiators yield cis,syndiotactic-pDCPD, while specific biphenolate alkylidene complexes of molybdenum and tungsten produce cis,isotactic-pDCPD. mit.edu These stereospecific polymerizations are typically rapid, occurring within seconds to minutes at room temperature, without side reactions like isomerization or cross-linking. mit.edu
The resulting stereoregular polymers, particularly after hydrogenation, exhibit high crystallinity. mit.eduacs.org Hydrogenated cis,syndiotactic-poly(DCPD) can have a melting point near 270 °C with a crystallinity (wc) of up to 0.83, while hydrogenated cis,isotactic-poly(DCPD) can display a melting point around 290 °C with a crystallinity of 0.74. ppor.azacs.org These crystalline materials are often insoluble in common organic solvents at room temperature. mit.edu The crystallization rate of the syndiotactic form has been noted to be significantly higher than that of the isotactic polymer. acs.orgacs.org
Table 2: Properties of Stereoregular Hydrogenated Poly(DCPD)
| Property | cis,syndiotactic H-p(DCPD) | cis,isotactic H-p(DCPD) | Source |
| Melting Point (Tm) | ~270 °C | ~290 °C | ppor.azacs.org |
| Crystallinity (wc) | 0.83 | 0.74 | ppor.azacs.org |
Design of Copolymers with Tailored Research Properties
Copolymerization of endo-DCPD with other monomers offers a powerful strategy to design materials with tailored properties for specific research applications. By incorporating different functional monomers, researchers can modify characteristics such as surface energy, thermal stability, and mechanical strength. nih.govrsc.org
For instance, the copolymerization of endo-DCPD with ethylene (B1197577) or styrene (B11656) can lead to materials with varied properties depending on the comonomer ratio. wikipedia.org Functionalized monomers, such as those containing carboxyl groups, have been used to create pDCPD with tunable surface energy and a higher glass-transition temperature. nih.gov This approach also allows for the subsequent chemical modification of the polymer surface. nih.gov
In the realm of advanced materials, endo-DCPD has been copolymerized with monomers to create specialized materials like anion exchange membranes for fuel cells and nanoporous materials for filtration and separation. rsc.org For example, copolymerizing tetraalkylammonium-functionalized norbornene with DCPD has been explored for creating permanently cationic membranes. rsc.org The design of copolymers also extends to creating thermoset blends, such as those with epoxy resins, to achieve a balance of properties like high strength and improved fracture toughness. rsc.org
Recyclability and Sustainable Polymer Chemistry through Depolymerization
Addressing the end-of-life challenges of thermoset polymers is a critical aspect of sustainable polymer chemistry. Research into the depolymerization of pDCPD is paving the way for a circular economy for these materials. tue.nlnih.gov The ability to break down the polymer into its constituent monomers allows for their recovery and reuse in the synthesis of virgin-quality polymers. researchgate.net
One promising approach is ring-closing metathesis depolymerization. rsc.org Studies have demonstrated the successful depolymerization of vulcanized poly(endo-dicyclopentadiene-ran-cyclopentene) rubber under relatively mild conditions. rsc.orgnih.gov This process allows for the recovery of the cyclopentene monomer, contributing to resource efficiency. rsc.org
The concept of a circular plastics economy is driving the design of novel polymeric structures that are more amenable to chemical recycling. tue.nl This involves incorporating cleavable chemical bonds into the polymer scaffold, enabling on-demand depolymerization under energy-efficient conditions. tue.nl While much of this research is in the developmental stage for cross-linked systems like pDCPD, the principles of designing for recycling are being actively explored. The development of catalysts and processes that can efficiently break down the cross-linked network of pDCPD back to dicyclopentadiene (B1670491) or other valuable chemical feedstocks is a key area of ongoing research. acs.org The potential to achieve a "monomer-polymer-monomer" closed-loop life cycle for DCPD-based materials holds significant promise for a more sustainable future. researchgate.net
Historical and Contextual Perspectives in Chemical Research
Evolution of Dicyclopentadiene (B1670491) Research within Industrial and Academic Settings
The history of dicyclopentadiene (DCPD) began in the late 19th century. In 1885, Henry Roscoe first reported a C₁₀H₁₂ hydrocarbon from the pyrolysis of phenol (B47542). wikiwand.comsfchemicals.com While he correctly assumed it was a dimer of a C₅H₆ hydrocarbon, its precise structure remained unknown for several decades. wikiwand.comsfchemicals.comnih.gov Early structural hypotheses incorrectly suggested a cyclobutane (B1203170) ring fusing the two monomer units. wikiwand.comsfchemicals.com
Initially, DCPD was sourced from coal tar, but the quantities were small, limiting its industrial significance and research scope. sfchemicals.comchemicalbook.com The major turning point came with the expansion of the petroleum industry. sfchemicals.comchemicalbook.com Dicyclopentadiene was identified as a significant component of the C5 fraction produced during the steam cracking of naphtha and gas oils to make ethylene (B1197577). sfchemicals.comwikipedia.org This new, abundant source drastically reduced its price and captured the attention of both industrial and academic researchers. chemicalbook.com
In an academic context, the focus was on understanding the fundamental reactions of DCPD. The reversible dimerization of cyclopentadiene (B3395910), a classic example of the Diels-Alder reaction, became a subject of intense study. Above 150°C, endo-DCPD undergoes a retro-Diels-Alder reaction to yield cyclopentadiene monomer, which is a crucial precursor for various chemical syntheses, including organometallic compounds like metallocenes. wikiwand.comwikipedia.org
From an industrial perspective, the 1980s marked the beginning of extensive research into using DCPD for polymer synthesis. chemicalbook.com Its high reactivity, stemming from its unsaturated double bonds, made it an attractive monomer for a wide range of materials. sfchemicals.comchemicalbook.com This led to the development of numerous products, including:
Unsaturated Polyester (B1180765) Resins (UPR) chemicalbook.comwikipedia.org
Hydrocarbon Resins (HCR) chemicalbook.commdpi.com
Ethylene Propylene Diene Monomer (EPDM) rubbers chemicalbook.comresearchgate.net
Inks, adhesives, and paints wikipedia.org
The development of DCPD production technology showcases the collaboration between industry and academia. For instance, ORLEN Unipetrol, in cooperation with the University of Chemistry and Technology in Prague, developed a sophisticated technology for isolating technical and high-purity grades of DCPD from pyrolysis gasoline. mdpi.comresearchgate.net This collaboration enabled the construction of a new production unit, highlighting how academic research can translate into significant industrial capacity. mdpi.comresearchgate.netresearchgate.net Today, the global market for DCPD is substantial, with major suppliers having a collective annual capacity of hundreds of kilotonnes. wikiwand.com
Table 1: Evolution of Dicyclopentadiene Sources and Applications
| Era | Primary Source | Key Research Focus | Major Industrial Applications |
|---|---|---|---|
| Late 19th - Early 20th Century | Coal Tar By-product sfchemicals.comchemicalbook.com | Discovery and initial structural analysis wikiwand.comsfchemicals.com | Limited / None |
| Mid-20th Century | Petrochemical Cracking (C5 Fraction) sfchemicals.comchemicalbook.com | Structural elucidation, Diels-Alder/Retro-Diels-Alder reaction mechanisms wikiwand.comwikipedia.org | Precursor to cyclopentadiene for specialty chemicals |
| Late 20th Century - Present | Petrochemical Cracking (C5 Fraction) sfchemicals.comchemicalbook.com | Polymerization (ROMP), development of high-purity grades, derivative synthesis researchgate.netacs.org | Unsaturated polyester resins, hydrocarbon resins, EPDM, adhesives, high-density fuels chemicalbook.comwikipedia.orgacs.org |
Seminal Discoveries and Their Impact on endo-Dicyclopentadiene Chemistry
Several pivotal discoveries have defined the chemistry of endo-dicyclopentadiene, establishing the foundation for its synthesis and application.
The most fundamental discovery is the nature of its formation. Cyclopentadiene spontaneously dimerizes at room temperature via a Diels-Alder reaction. nih.govwikipedia.org Crucially, this reaction exhibits high kinetic selectivity, yielding the endo-isomer in a ratio greater than 99:1 over the exo-isomer. wikipedia.org This kinetic preference is the primary reason why the endo-isomer is the commercially available and most studied form of DCPD. wikipedia.orgacs.org While the exo-isomer is thermodynamically more stable by about 0.7 kcal/mol, its formation requires prolonged heating, which allows the initial kinetic product to rearrange. wikipedia.org
The correct structural elucidation by Kurt Alder and his colleagues in 1931 was a landmark achievement. wikiwand.comsfchemicals.com By correctly identifying the tricyclic structure resulting from a Diels-Alder reaction, they overturned the long-held belief that the dimer contained a cyclobutane ring. wikiwand.comsfchemicals.com This discovery was not only vital for understanding DCPD itself but also contributed significantly to the broader understanding and application of the Diels-Alder reaction, for which Alder and Otto Diels were awarded the Nobel Prize in Chemistry in 1950.
Another key discovery was the development of Ring-Opening Metathesis Polymerization (ROMP). The use of specific catalysts, such as the Grubbs' catalyst, allows for the controlled polymerization of endo-DCPD. acs.orgnih.gov This reaction proceeds primarily through the opening of the highly strained norbornene ring system, leading to the formation of linear polydicyclopentadiene (PDCPD). acs.org Further reaction can create a cross-linked polymer. acs.org This technology has enabled the production of highly durable and robust thermoset polymers used in demanding applications.
Research has also highlighted the distinct reactivity of the endo and exo stereoisomers. In studies related to self-healing materials using Grubbs' catalyst, the exo-DCPD isomer was found to polymerize approximately 20 times faster than the endo-isomer. nih.gov This difference in reactivity is critical for designing systems where reaction speed is a key parameter. Furthermore, the development of high-energy-density fuels, such as JP-10, involves the catalytic hydroisomerization of endo-tetrahydrodicyclopentadiene (B1210996) to its exo-isomer, demonstrating how controlling the stereochemistry is essential for producing materials with specific, high-performance properties. acs.org
Table 2: Key Discoveries in Dicyclopentadiene Chemistry
| Discovery | Researchers / Context | Year | Impact on endo-DCPD Chemistry |
|---|---|---|---|
| Initial Observation | Henry Roscoe wikiwand.comnih.gov | 1885 | First identification of the C₁₀H₁₂ dimer from phenol pyrolysis. |
| Structural Elucidation | Alder and coworkers wikiwand.comsfchemicals.com | 1931 | Correctly identified the tricyclo[5.2.1.0²˒⁶]decadiene structure, establishing it as a Diels-Alder product. |
| Kinetic Selectivity | General understanding of Diels-Alder | N/A | Established that the dimerization of cyclopentadiene kinetically favors the formation of the endo-isomer. wikipedia.org |
| Ring-Opening Metathesis Polymerization (ROMP) | Development of olefin metathesis catalysts (e.g., Grubbs') | Late 20th Century | Enabled the synthesis of high-performance polymers (polydicyclopentadiene) from endo-DCPD. acs.org |
| Isomer-Specific Reactivity and Application | Various academic and industrial studies | 21st Century | Demonstrated different polymerization rates for endo vs. exo isomers and enabled targeted synthesis of specific isomers for applications like high-density fuels. acs.orgnih.gov |
Q & A
Q. What are the standard methods for synthesizing endo-DCPD, and how do reaction conditions influence product purity?
endo-DCPD is commonly synthesized via thermal dimerization of cyclopentadiene (CPD) at elevated temperatures (100–150°C), favoring the endo isomer due to kinetic control . Hydrogenation methods using Pd/Al₂O₃ catalysts in trickle-bed reactors under controlled pressures (1.0–2.0 MPa) and temperatures (319–379 K) are employed for partial or full saturation, with liquid hourly space velocity (LHSV) affecting conversion rates . To ensure purity, gas chromatography (GC) and nuclear magnetic resonance (NMR) are critical for verifying stereochemistry and detecting byproducts like exo-DCPD .
Q. How can researchers characterize the stereochemical outcomes of endo-DCPD reactions?
Stereochemical analysis relies on NMR spectroscopy, particularly H and C NMR, to distinguish endo/exo configurations based on coupling constants and chemical shifts. For example, endo-DCPD epoxidation produces distinct epoxycyclopentane (835 cm⁻¹) and epoxybicyclo[2.2.1]heptane (850 cm⁻¹) infrared (IR) absorption bands . X-ray crystallography is recommended for resolving ambiguities in novel derivatives .
Q. What are the typical reaction pathways for endo-DCPD in organic synthesis?
Key reactions include:
- Epoxidation : Peracetic acid reacts with endo-DCPD to yield monoepoxides (1:1.5 ratio), with structures confirmed via IR and cyclization studies .
- Hydroboration/Oxymercuration : These methods produce alcohols with stereochemistry confirmed by photochemical cyclization to ethers .
- 1,3-Dipolar Cycloaddition : Arylazides and nitrones undergo cycloaddition with endo-DCPD, with enthalpies measured calorimetrically .
Advanced Research Questions
Q. How can contradictory data on reaction enthalpies in endo-DCPD cycloadditions be resolved?
Calorimetric studies of 1,3-dipolar cycloadditions with arylazides and nitrones reveal discrepancies due to competing donor-acceptor interactions and substituent electronic effects . To address contradictions, researchers should:
Q. What methodological challenges arise in isomerizing endo-DCPD to exo-DCPD, and how can they be optimized?
Isomerization using UiO-66-vac Metal-Organic Frameworks (MOFs) achieves high exo-DCPD yields under solvent-free conditions, but challenges include catalyst deactivation and thermal stability . Optimization strategies:
- Design of Experiments (DoE) : Systematically vary temperature (80–120°C), time (2–6 hrs), and catalyst loading (5–15 wt%).
- Catalyst Regeneration : Reuse MOFs after calcination to remove coke deposits.
- In Situ Characterization : Employ Raman spectroscopy to monitor isomerization kinetics.
Q. How do computational methods like DFT improve mechanistic understanding of endo-DCPD reactions?
DFT studies reveal solvent effects and transition-state geometries in cyclopropanation and hydroamination reactions. For example, zinc carbenoids facilitate cyclopropanation via [2+1] cycloaddition, with solvent polarity stabilizing zwitterionic intermediates . Key steps:
Q. What advanced techniques resolve thermal degradation ambiguities in endo-DCPD-based polymers?
Thermal expansion microspheres and curing analyses require differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to map degradation pathways. Contradictory data on curing kinetics (e.g., decelerator effects) necessitate:
- Multi-Method Validation : Cross-reference DSC data with rheological measurements.
- Reproducibility Protocols : Standardize heating rates (2–10°C/min) and sample sizes .
Methodological Guidelines
- Data Contradiction Analysis : For conflicting results (e.g., reaction enthalpies or catalytic yields), apply triangulation using experimental, computational, and literature data .
- Experimental Design : Use factorial designs to isolate variables (e.g., LHSV, pressure) in hydrogenation studies .
- Literature Review : Prioritize peer-reviewed journals (e.g., The Journal of Organic Chemistry) over unreliable sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
